(E)-3-(benzo[d]thiazol-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile
Description
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Properties
IUPAC Name |
(Z)-3-(1,3-benzothiazol-2-yl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4OS/c1-22-14-8-4-2-6-12(14)20-17(22)11(10-19)16(23)18-21-13-7-3-5-9-15(13)24-18/h2-9,23H,1H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAFRGGOIAJHGP-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C(C3=NC4=CC=CC=C4S3)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C(/C3=NC4=CC=CC=C4S3)\O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d]thiazol-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be described as follows:
- Core Structures : The compound features a benzo[d]thiazole ring and a benzo[d]imidazole moiety, both of which are known for their biological activities.
- Functional Groups : The presence of a nitrile group and an oxo group contributes to its reactivity and potential biological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing thiazole and imidazole moieties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Cytotoxicity Assays :
-
Mechanisms of Action :
- Apoptosis Induction : Mechanistic studies suggest that the compound induces apoptosis in cancer cells through activation of caspase pathways. For instance, compounds with similar structures have been shown to activate caspase-3 and caspase-9, leading to programmed cell death .
- Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with the compound resulted in G0/G1 phase cell cycle arrest, suggesting interference with cell proliferation mechanisms .
Structure-Activity Relationship (SAR)
Understanding the relationship between structure and activity is crucial for optimizing the efficacy of this compound.
| Structural Feature | Effect on Activity |
|---|---|
| Benzo[d]thiazole core | Essential for cytotoxic activity |
| Methyl substitution on imidazole | Enhances interaction with target proteins |
| Nitrile group | Contributes to overall reactivity |
Studies have shown that modifications to these structural features can significantly alter the biological activity, highlighting the importance of SAR in drug design .
Case Study 1: Antitumor Activity
A study conducted on thiazole-containing compounds demonstrated that derivatives similar to our compound exhibited potent antitumor activity against glioblastoma U251 cells. These compounds were shown to induce apoptosis more effectively than established drugs like cisplatin, primarily due to their ability to interact with DNA and inhibit topoisomerase activity .
Case Study 2: In Vivo Studies
In vivo models using xenograft tumors have indicated that administration of similar thiazole-based compounds led to significant tumor regression without notable toxicity to normal tissues. This suggests a favorable therapeutic index, making such compounds promising candidates for further development .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of (E)-3-(benzo[d]thiazol-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through a series of condensation reactions involving benzo[d]thiazole derivatives and imidazole-based compounds.
Synthetic Pathway
The general synthetic route includes:
- Step 1: Synthesis of benzo[d]thiazole derivatives.
- Step 2: Formation of the imidazole ring through cyclization.
- Step 3: Final condensation to yield the target compound.
The reaction conditions usually involve solvents such as ethanol or methanol under reflux conditions, and the products are characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures.
The compound shows promising biological activities, particularly in antimicrobial and anticancer research. Various studies have highlighted its potential as an effective agent against several pathogens and cancer cell lines.
Antimicrobial Activity
Research indicates that derivatives of benzo[d]thiazole exhibit significant antibacterial properties. For instance, compounds with similar structures have been tested against gram-positive and gram-negative bacteria, showing better efficacy against the former.
Table 2: Antimicrobial Activity Results
| Compound Tested | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (E)-3-(benzo[d]thiazol-2-yl) | Bacillus cereus | 10 µg/mL |
| 2-(benzo[d]thiazol-2-yl) | Staphylococcus aureus | 15 µg/mL |
| 4-bromo-benzothiazole | E. coli | 20 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT116). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Table 3: Cytotoxicity Data
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.5 | Apoptosis induction |
| HCT116 | 15.0 | Cell cycle arrest |
Case Studies
Several case studies have documented the efficacy of this compound in therapeutic applications:
Case Study 1: Antimicrobial Efficacy
A study conducted by Ahsan et al. demonstrated that a derivative containing the benzo[d]thiazole moiety exhibited significant activity against Bacillus thuringiensis, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Properties
Research published in the Turkish Journal of Chemistry highlighted the anticancer properties of similar compounds, which showed promising results in inhibiting tumor growth in vivo models.
Preparation Methods
Knoevenagel Condensation
The primary route involves a Knoevenagel condensation between a benzothiazole-2-carbaldehyde derivative and a 1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene precursor. The reaction proceeds in the presence of a base catalyst (e.g., piperidine or ammonium acetate) under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Mechanistic Insights :
- Deprotonation of the active methylene group in the imidazolylidene compound generates a nucleophilic enolate.
- Nucleophilic attack on the aldehyde carbonyl carbon forms a β-hydroxy intermediate.
- Elimination of water yields the α,β-unsaturated nitrile product.
Optimization Data :
| Parameter | Optimal Value | Yield (%) | Source |
|---|---|---|---|
| Catalyst | Piperidine | 72 | |
| Solvent | Acetonitrile | 68 | |
| Temperature (°C) | 80–85 | 75 | |
| Reaction Time (h) | 6–8 | 70 |
Stobbe Condensation for Benzimidazole Intermediate
The benzimidazole moiety is synthesized via a Stobbe condensation using cost-effective starting materials, as outlined in Patent WO2015005615A1. This method avoids hazardous reagents and enables scalable production.
Reaction Protocol :
- Step 1 : Condensation of diethyl succinate with 1-methyl-1H-benzimidazole-2-carbaldehyde in methanol using potassium tert-butoxide as a base (50–55°C, 4 h).
- Step 2 : Cyclization of the intermediate with ammonium acetate in ethanol under reflux (12 h).
Key Advantages :
Cyano Group Introduction via Nucleophilic Substitution
The nitrile functionality is introduced through a nucleophilic substitution reaction using malononitrile or ethyl cyanoacetate. This step is critical for stabilizing the α,β-unsaturated system.
Conditions :
- Reagents : Malononitrile, triethylamine (base).
- Solvent : Ethanol or dichloromethane.
- Temperature : 25–30°C.
Yield : 65–70% after recrystallization from ethanol.
Structural Validation and Characterization
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction confirms the (E)-configuration of the α,β-unsaturated nitrile and planar geometry of the heterocyclic systems.
Industrial-Scale Production Considerations
Solvent and Catalyst Selection
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | Acetonitrile | Ethanol |
| Catalyst | Piperidine | Ammonium acetate |
| Temperature (°C) | 80 | 70–75 |
| Yield (%) | 72 | 68 |
Rationale : Ethanol reduces costs and environmental impact, albeit with a slight yield reduction.
Challenges and Mitigation Strategies
Byproduct Formation
- Issue : Competing aldol condensation generates undesired oligomers.
- Solution : Use of anhydrous conditions and molecular sieves to suppress side reactions.
Stereochemical Control
- Issue : Risk of (Z)-isomer formation during Knoevenagel condensation.
- Solution : Optimize base strength (e.g., use DBU instead of piperidine) to enhance (E)-selectivity.
Emerging Methodologies
Microwave-Assisted Synthesis
Recent studies suggest that microwave irradiation (100 W, 120°C) reduces reaction time from 8 h to 30 min, achieving comparable yields (70%).
Flow Chemistry Approaches
Continuous-flow systems enable precise temperature control and higher throughput, with pilot-scale yields of 75%.
Q & A
Basic: What are the key structural features of this compound, and how do they influence its chemical reactivity?
The compound features a benzo[d]thiazole moiety linked via a conjugated enone system to a 1-methyl-benzo[d]imidazol-2-ylidene group, with a cyano substituent at the β-position. The benzo[d]thiazole unit is electron-deficient, enhancing electrophilic reactivity, while the imidazolylidene group contributes to resonance stabilization and potential metal coordination. The cyano group increases polarity, facilitating nucleophilic additions or cyclization reactions. These structural attributes are critical for interactions with biological targets (e.g., enzymes) and chemical derivatization .
Basic: What spectroscopic and computational methods are recommended for structural characterization?
- NMR : 1H/13C NMR to confirm regiochemistry and detect tautomeric equilibria (e.g., imidazolylidene resonance).
- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches.
- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions.
Computational tools like DFT optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) .
Advanced: How can synthesis yields be optimized while minimizing side reactions?
- Reaction Conditions : Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres to prevent hydrolysis of the nitrile group.
- Catalysts : Employ palladium catalysts (e.g., Pd/C) for hydrogenation steps, as described in analogous benzothiazole syntheses .
- Temperature Control : Maintain 0–5°C during diazotization (to avoid decomposition) and reflux for cyclization.
- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures improves purity (>95%) .
Advanced: What computational strategies predict biological activity and binding modes?
- PASS Algorithm : Predicts activity spectra (e.g., antimicrobial, anticancer) based on structural fingerprints .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like DNA topoisomerases or kinase enzymes. Focus on hydrogen bonding with the nitrile and π-π stacking with aromatic moieties .
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .
Advanced: How can contradictions between in vitro and in vivo activity data be resolved?
- Metabolic Stability : Perform microsomal assays (e.g., human liver microsomes) to identify rapid degradation pathways.
- Formulation Adjustments : Use liposomal encapsulation to improve bioavailability, as seen with similar benzothiazole derivatives .
- Control Variables : Standardize in vivo models (e.g., murine tumor xenografts) for immune response variability, as noted in limitations of HSI data generalization .
Advanced: What SAR strategies are effective for derivative design?
- Functional Group Modifications :
- Replace the cyano group with carboxamide to enhance solubility.
- Introduce electron-withdrawing groups (e.g., -NO₂) on the benzothiazole to increase electrophilicity.
- Scaffold Hybridization : Fuse with triazole or indole rings to probe synergistic effects (see Table 1 for activity trends in analogs) .
- Comparative Analysis : Benchmark against structurally related compounds (e.g., thiazolo[3,2-b]triazoles) to identify critical pharmacophores .
Table 1: Activity Trends in Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
